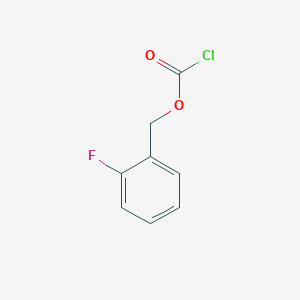

(2-Fluorophenyl)methyl chloroformate

Description

BenchChem offers high-quality (2-Fluorophenyl)methyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluorophenyl)methyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKEDVRAWFRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of (2-Fluorophenyl)methyl chloroformate

An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluorophenyl)methyl Chloroformate

Abstract

(2-Fluorophenyl)methyl chloroformate is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized for the introduction of the 2-fluorobenzyloxycarbonyl (2-F-Cbz) protecting group. The strategic placement of a fluorine atom on the benzyl moiety offers distinct advantages in modulating molecular properties, a cornerstone of contemporary drug design.[1][2][3] This guide provides a comprehensive overview of its synthesis, detailed characterization, safe handling protocols, and critical applications, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Role of Fluorine

In the landscape of synthetic chemistry, chloroformates are a well-established class of reagents for creating carbamates, carbonate esters, and other essential functional groups.[4] (2-Fluorophenyl)methyl chloroformate distinguishes itself through the incorporation of a fluorine atom at the ortho-position of the benzyl ring. This is not a trivial substitution. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to profoundly influence a molecule's conformational preferences, metabolic stability, pKa, and binding affinity to biological targets.[1][2] Consequently, this reagent serves as a valuable tool for introducing a fluorinated protecting group, enabling chemists to build complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.[5][6]

Synthesis of (2-Fluorophenyl)methyl Chloroformate

The synthesis of (2-Fluorophenyl)methyl chloroformate is most efficiently achieved through the reaction of (2-Fluorophenyl)methanol with a phosgene equivalent. While gaseous phosgene is used industrially, its extreme toxicity makes solid triphosgene (bis(trichloromethyl) carbonate) a safer and more practical choice for laboratory-scale synthesis.[7][8] Triphosgene serves as an in-situ source of phosgene under the reaction conditions.

The core transformation involves the nucleophilic attack of the alcohol's hydroxyl group on an electrophilic carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl). The HCl generated is typically scavenged by a non-nucleophilic base to drive the reaction to completion.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of (2-Fluorophenyl)methyl chloroformate.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure and should be performed by trained personnel with appropriate engineering controls.

Materials:

-

(2-Fluorophenyl)methanol

-

Triphosgene (BTC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

5% HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas (N₂ or Ar) supply.

Procedure:

-

Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of inert gas.

-

Initial Charge: To the reaction flask, add (2-Fluorophenyl)methanol (1.0 equiv) and anhydrous DCM. Begin stirring and add anhydrous pyridine (1.2 equiv).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize side product formation.

-

Reagent Addition: Dissolve triphosgene (0.4 equiv; provides 1.2 equiv of phosgene) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the mixture back to 0 °C and cautiously quench by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. Wash sequentially with cold 5% HCl (to remove pyridine), water, saturated NaHCO₃ (to remove residual acid), and finally brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is a colorless to pale yellow oil.

-

Purification: Due to its thermal sensitivity, purification is best achieved by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Characterization and Data Presentation

Rigorous characterization is essential to confirm the identity and purity of the synthesized (2-Fluorophenyl)methyl chloroformate. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | * δ ~7.3-7.6 ppm (m, 4H): Complex multiplet corresponding to the four aromatic protons. * δ ~5.5 ppm (s, 2H): A sharp singlet for the benzylic methylene (-CH₂-) protons, deshielded by the adjacent oxygen and the chloroformyl group. |

| ¹³C NMR | * δ ~150 ppm: Carbonyl carbon (C=O) of the chloroformate. * δ ~160 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon directly bonded to fluorine. * δ ~115-135 ppm: Signals for the other five aromatic carbons, showing characteristic C-F coupling constants. * δ ~70 ppm: Benzylic methylene carbon (-CH₂-). |

| ¹⁹F NMR | * A single resonance in the typical aryl fluoride region, confirming the presence of the C-F bond. |

| FT-IR (neat film) | * ~1785 cm⁻¹ (very strong, sharp): Characteristic C=O stretching vibration of the acyl chloride in the chloroformate group.[9] * ~1250 cm⁻¹ (strong): C-O stretching vibrations. * ~1100-1200 cm⁻¹ (strong): C-F stretching vibration. |

| Mass Spec (EI) | * Molecular Ion (M⁺): Expected m/z peak. * Fragmentation: Characteristic loss of Cl, COCl, and fragmentation of the 2-fluorobenzyl group. |

Safety, Handling, and Stability

CAUTION: (2-Fluorophenyl)methyl chloroformate and its precursors are hazardous materials. All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[10] It is harmful if swallowed and may cause respiratory irritation.[10] Like other chloroformates, it is a lachrymator.

-

PPE: Chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles with a face shield are mandatory.[10]

-

Handling: Avoid inhalation of vapors.[11] Avoid contact with skin and eyes.[10] Keep away from moisture, as it readily hydrolyzes to form corrosive HCl gas.[12][13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry, and well-ventilated area.[11] It is incompatible with strong bases, oxidizing agents, and water.

Applications in Medicinal Chemistry: The 2-F-Cbz Protecting Group

The primary application of (2-Fluorophenyl)methyl chloroformate is as a reagent for installing the 2-fluorobenzyloxycarbonyl (2-F-Cbz) protecting group onto primary and secondary amines, forming a stable carbamate linkage.[4][14][15]

Reaction: R₂NH + ClCO₂CH₂-C₆H₄F → R₂N-CO₂CH₂-C₆H₄F + HCl

This protection strategy is analogous to the classic benzyloxycarbonyl (Cbz) group but offers the added advantage of incorporating fluorine. This can be used to enhance the lipophilicity of synthetic intermediates and fine-tune the electronic properties of the protecting group itself.[3]

Diagram of Amine Protection & Deprotection

Caption: Orthogonal protection/deprotection cycle using the 2-F-Cbz group.

The 2-F-Cbz group exhibits stability towards a wide range of reaction conditions, yet it can be cleanly and efficiently removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on Carbon catalyst).[16] This cleavage releases the free amine, carbon dioxide, and 2-fluorotoluene, making it an orthogonal protecting group to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[17] This orthogonality is a critical principle in complex, multi-step syntheses of pharmaceutical targets.[17]

Conclusion

(2-Fluorophenyl)methyl chloroformate is more than a simple derivative; it is a specialized tool that empowers chemists to leverage the unique properties of fluorine in advanced organic synthesis. Its reliable preparation, well-defined characteristics, and utility in installing a robust and orthogonally-cleavable protecting group make it an indispensable reagent. For professionals in drug discovery and development, the ability to strategically introduce fluorinated motifs via reagents like this is fundamental to creating next-generation therapeutics with improved efficacy and safety profiles.

References

-

2-fluorophenyl chloroformate | C7H4ClFO2. PubChemLite, National Center for Biotechnology Information. [Link]

-

Chloroformates Acute Exposure Guideline Levels. (2011). National Center for Biotechnology Information. [Link]

-

Chloroformate - Wikipedia. Wikipedia. [Link]

-

Carbamate - Wikipedia. Wikipedia. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (2009). ResearchGate. [Link]

-

Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Methyl chloroformate - Wikipedia. Wikipedia. [Link]

-

Phosgenation reactions. (2011). ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

-

Fluorine in Medicinal Chemistry. (2006). ResearchGate. [Link]

-

2 Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry. [Link]

-

Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). (2020). YouTube. [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

(2-Fluorophenyl)methyl chloroformate Safety Data Sheet. (2025). Generic Safety Data Sheet Information. [Link] (Note: This is a link to general SDS information as a placeholder).

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. aaronchem.com [aaronchem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 13. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Carbamate - Wikipedia [en.wikipedia.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. Protective Groups [organic-chemistry.org]

(2-Fluorophenyl)methyl Chloroformate: A Comprehensive Technical Guide for Advancing Drug Discovery

Introduction: The Strategic Role of Fluorinated Reagents in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity.[1] Within the arsenal of fluorinated building blocks, (2-Fluorophenyl)methyl chloroformate stands out as a versatile reagent, enabling the introduction of the 2-fluorobenzyloxycarbonyl moiety, a functional group with significant potential in the synthesis of novel therapeutics. This guide provides an in-depth exploration of (2-Fluorophenyl)methyl chloroformate, from its fundamental chemical identity to its practical applications in the synthesis of carbamates and as a protecting group in peptide chemistry, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

PART 1: Core Identifiers and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic protocol. This section delineates the key identifiers and physicochemical characteristics of (2-Fluorophenyl)methyl chloroformate.

Key Identifiers

| Identifier | Value |

| Chemical Name | (2-Fluorophenyl)methyl chloroformate |

| CAS Number | 1326308-94-4[2] |

| Molecular Formula | C₈H₆ClFO₂[2] |

| SMILES Code | O=C(Cl)OCC1=CC=CC=C1F[2] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 188.58 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[2] | BLD Pharm[2] |

PART 2: Synthesis and Reaction Mechanisms

The synthesis of (2-Fluorophenyl)methyl chloroformate follows a well-established pathway for the preparation of chloroformates: the reaction of the corresponding alcohol with phosgene or a safer phosgene equivalent, such as triphosgene.

General Synthesis Pathway

The fundamental transformation involves the reaction of (2-fluorophenyl)methanol with a phosgenating agent. The use of triphosgene is generally preferred in a laboratory setting due to its solid state and comparatively safer handling properties over gaseous phosgene.[4][5]

Caption: General synthesis of (2-Fluorophenyl)methyl chloroformate.

Illustrative Experimental Protocol (Adapted from General Procedures)

Materials:

-

(2-Fluorophenyl)methanol

-

Triphosgene (handle with extreme caution in a certified fume hood)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA) or pyridine

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (flame-dried)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve (2-fluorophenyl)methanol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

-

In a separate, dry flask, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the alcohol/amine mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

-

The reaction mixture will likely contain a precipitate of triethylammonium chloride. Filter the mixture under an inert atmosphere.

-

The filtrate, containing the crude (2-Fluorophenyl)methyl chloroformate, can be carefully concentrated under reduced pressure. Caution: Chloroformates can be thermally labile.

-

Further purification may be achieved by vacuum distillation, though for many applications, the crude product may be used directly in the subsequent step.

PART 3: Applications in Drug Discovery and Organic Synthesis

The utility of (2-Fluorophenyl)methyl chloroformate in a research and development setting is primarily centered on its ability to act as a precursor for carbamates and as a protecting group for amines.

Carbamate Formation: A Cornerstone of Medicinal Chemistry

Carbamates are a crucial functional group in a vast array of pharmaceuticals, serving as stable isosteres for amide bonds, enhancing metabolic stability, and participating in key binding interactions with biological targets.[1][8][9] (2-Fluorophenyl)methyl chloroformate is an excellent reagent for the synthesis of N-aryl and N-alkyl carbamates.

Reaction Mechanism: Carbamate Synthesis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion, and a proton transfer, typically facilitated by a base, to yield the carbamate.

Caption: Mechanism of carbamate formation.

The "Fluoro" Advantage in Carbamate-Based Therapeutics:

The incorporation of a fluorine atom on the phenyl ring of the protecting group can subtly but significantly influence the properties of the final carbamate. Fluorinated carbamates are a subject of interest in drug design for their potential to fine-tune hydrolysis rates and modulate interactions with biological targets.[10][11]

Protecting Group in Peptide Synthesis

The protection of the α-amino group of amino acids is a fundamental requirement for the stepwise synthesis of peptides.[4] Chloroformates are widely used to introduce urethane-type protecting groups, with benzyl chloroformate (Cbz-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) being the most prominent examples.[3] (2-Fluorophenyl)methyl chloroformate allows for the introduction of a 2-fluorobenzyloxycarbonyl (2-F-Cbz) protecting group. While not as common as Cbz or Fmoc, fluorinated protecting groups can offer unique cleavage conditions and may be employed in orthogonal protection strategies in complex peptide syntheses.

PART 4: Safety, Handling, and Storage

(2-Fluorophenyl)methyl chloroformate, like all chloroformates, is a hazardous chemical that requires strict adherence to safety protocols. The information presented here is a summary and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS).[6]

Hazard Identification

Based on the GHS classification for (2-Fluorophenyl)methyl chloroformate, the primary hazards are:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood with adequate ventilation.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield is recommended for larger quantities or when there is a risk of splashing.[6]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.[6]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store in a freezer at or below -20°C to minimize degradation.[2]

-

Incompatibilities: (2-Fluorophenyl)methyl chloroformate is incompatible with strong oxidizing agents, strong bases, amines, alcohols, and water.[12] Contact with water will lead to hydrolysis, producing (2-fluorophenyl)methanol, hydrochloric acid, and carbon dioxide. This reaction can be vigorous.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Conclusion

(2-Fluorophenyl)methyl chloroformate is a valuable, albeit specialized, reagent for the modern medicinal chemist. Its ability to introduce a fluorinated benzyloxycarbonyl moiety provides a pathway to novel carbamates and protected amino acids with potentially advantageous properties. While its handling requires stringent safety precautions due to its hazardous nature, a comprehensive understanding of its synthesis, reactivity, and applications, as outlined in this guide, empowers researchers to confidently and effectively incorporate this building block into their synthetic strategies, ultimately contributing to the advancement of new therapeutic agents.

References

-

Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. PubMed. [Link]

-

Chloroformate - Wikipedia. Wikipedia. [Link]

-

Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PMC. National Center for Biotechnology Information. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Apollo Scientific. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]

- US20030120103A1 - Process for preparation of fluoroformates - Google Patents.

-

A decade review of triphosgene and its applications in organic reactions - PMC. National Center for Biotechnology Information. [Link]

-

2 Protection of Functional Groups. Thieme. [Link]

-

Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. ACS Publications. [Link]

-

Methyl chloroformate - Wikipedia. Wikipedia. [Link]

-

Triphosgene and its Application in Organic Synthesis - Bentham Science Publishers. Bentham Science. [Link]

-

Preparation of methyl chloroformate - PrepChem.com. PrepChem.com. [Link]

- CN103274944A - Preparation method of methylchloroformate - Google Patents.

- US4039569A - Methyl chloroformate process - Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines - Radboud Repository. Radboud University. [Link]

-

METHYL CHLOROFORMATE - Sdfine. Sdfine. [Link]

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. ResearchGate. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. 1326308-94-4|(2-Fluorophenyl)methyl chloroformate|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103274944A - Preparation method of methylchloroformate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and evaluation of novel fluorinated methotrexate derivatives for application to rheumatoid arthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

reactivity profile of (2-Fluorophenyl)methyl chloroformate with primary amines

Executive Summary

(2-Fluorophenyl)methyl chloroformate (CAS: 159276-23-8), often abbreviated as 2-F-Z-Cl or 2-F-Cbz-Cl , is a specialized electrophilic acylating agent. Structurally, it is a fluorinated analog of Benzyl Chloroformate (Cbz-Cl). It is primarily utilized in organic synthesis to introduce the (2-fluorophenyl)methoxycarbonyl protecting group onto primary amines.

This guide details the reactivity profile of 2-F-Z-Cl, distinguishing it from its non-fluorinated parent (Cbz-Cl) and the fluorenyl analog (Fmoc-Cl). The presence of the ortho-fluorine atom exerts a significant inductive electron-withdrawing effect (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Before engaging in synthesis, it is critical to distinguish this reagent from "Fmoc-Cl" (9-Fluorenylmethyl chloroformate). 2-F-Z-Cl is a benzyl derivative, not a fluorenyl derivative.

| Property | Data |

| IUPAC Name | (2-Fluorophenyl)methyl carbonochloridate |

| Common Abbreviation | 2-F-Z-Cl, 2-F-Cbz-Cl |

| Molecular Formula | |

| Molecular Weight | 188.58 g/mol |

| Physical State | Colorless to light yellow liquid (or low-melting solid) |

| Electrophilicity | High (Activated by o-F inductive effect) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water |

Mechanistic Principles

The reaction between 2-F-Z-Cl and a primary amine follows a classic Nucleophilic Acyl Substitution pathway (specifically, an addition-elimination mechanism).

Electronic Influence of the Ortho-Fluorine

The fluorine atom at the ortho position of the benzyl ring plays a dual role:

-

Inductive Activation (

): Fluorine is highly electronegative. Through the -

Steric Environment: While fluorine is relatively small (Van der Waals radius

), its position at the ortho site creates a minor steric screen. However, for primary amines, the electronic activation generally dominates, resulting in rapid kinetics.

Reaction Mechanism Diagram (DOT)

Caption: The nucleophilic addition-elimination pathway. The base prevents protonation of the unreacted amine by the HCl byproduct.

Reactivity Profile & Kinetics

Reaction Kinetics vs. Standard Cbz-Cl

-

Rate of Reaction: Fast. The reaction is typically diffusion-controlled in the presence of a base.

-

Comparison:

. The electron-withdrawing fluorine destabilizes the ground state of the chloroformate and increases the partial positive charge on the carbonyl, facilitating the attack of the amine lone pair.

Selectivity[7]

-

Primary vs. Secondary Amines: 2-F-Z-Cl reacts readily with both. To achieve selectivity for a primary amine in the presence of a secondary amine, strict stoichiometric control (0.9 eq) and low temperatures (-78°C to -20°C) are required, though selectivity is difficult to guarantee due to the high reactivity of the reagent.

-

Primary Amines vs. Alcohols: Amines are significantly more nucleophilic. In a mixture of amine and alcohol functionalities, chemoselective N-protection occurs without O-protection, provided no strong deprotonating base (like NaH) is used.

Stability of the Resulting Carbamate

Once formed, the (2-fluorophenyl)methoxycarbonyl group exhibits distinct stability properties:

-

Acid Stability: The electron-withdrawing fluorine destabilizes the benzylic carbocation intermediate required for acid-catalyzed cleavage (

-like mechanism). Therefore, 2-F-Z is more stable to acid (e.g., TFA) than standard Z (Cbz). This allows for orthogonal deprotection strategies where a Boc group can be removed with mild acid while leaving the 2-F-Z group intact. -

Hydrogenolysis: Like standard Cbz, the 2-F-Z group is cleaved by catalytic hydrogenation (

). However, the rate may be slightly slower due to electronic deactivation of the aromatic ring.

Experimental Protocols

Method A: Schotten-Baumann Conditions (Aqueous/Organic)

Best for water-soluble amines (e.g., amino acids).

Reagents:

-

Amine substrate (1.0 eq)

-

2-F-Z-Cl (1.1 eq)

-

Base:

or -

Solvent: Water / Dioxane (1:1) or Water / THF (1:1)

Workflow:

-

Dissolve the amine and base in water.

-

Add the organic co-solvent (Dioxane or THF).

-

Cool the mixture to 0°C.

-

Add 2-F-Z-Cl dropwise over 15 minutes. Note: Rapid addition can cause local heating and hydrolysis of the reagent.

-

Warm to room temperature and stir for 2–4 hours.

-

Workup: Acidify carefully to pH ~2 (if product is a carboxylic acid) or extract directly (if neutral).

Method B: Anhydrous Conditions

Best for lipophilic amines or moisture-sensitive substrates.

Reagents:

-

Amine substrate (1.0 eq)

-

2-F-Z-Cl (1.05 - 1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.5 - 2.0 eq)

-

Solvent: Anhydrous DCM (Dichloromethane)

Workflow Diagram (DOT)

Caption: Anhydrous protocol for derivatization. Nitrogen atmosphere is recommended to prevent reagent hydrolysis.

Troubleshooting & Analytics

Common Issues

| Symptom | Cause | Solution |

| Low Yield | Hydrolysis of 2-F-Z-Cl | Ensure solvents are dry (Method B) or increase reagent equivalents (Method A). |

| Di-protection | Excess reagent/High Temp | Use strictly 1.0 eq of 2-F-Z-Cl; keep reaction at 0°C. |

| Emulsion | Surfactant-like product | Use brine during extraction; filter through Celite if necessary. |

Analytical Characterization

The 2-Fluoro substituent provides a unique handle for NMR spectroscopy, distinct from standard Cbz.

-

NMR: Expect a singlet (or multiplet depending on resolution) around -110 to -120 ppm (referenced to

-

NMR: The benzylic methylene protons (

Safety & Handling (E-E-A-T)

-

Lachrymator: Like all chloroformates, 2-F-Z-Cl is a potent lachrymator. It must be handled in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage.[1][2] Wear nitrile gloves, safety goggles, and a lab coat.

-

Decomposition: Releases HCl and potentially trace phosgene upon heating or contact with water.[3][4] Store in a refrigerator (

) under inert gas.

References

- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Cbz and substituted benzyl protecting groups).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6586, Methyl Chloroformate. (Used for comparative general chloroformate safety and reactivity data). [Link]

Sources

Literature Review on the Applications of Fluorinated Chloroformates: A Technical Guide

Executive Summary

The identification and quantification of highly polar, hydrophilic molecules—ranging from pharmaceutical metabolites to environmental contaminants—present a persistent bottleneck in analytical chemistry. Traditional derivatization techniques, such as silylation, demand rigorously anhydrous conditions and elevated temperatures, risking the degradation of thermolabile compounds. Fluorinated chloroformates have emerged as a transformative class of reagents, enabling rapid, in-situ derivatization directly in aqueous media.

This technical guide explores the mechanistic rationale, analytical advantages, and pharmaceutical applications of fluoroalkyl and fluoroaryl chloroformates. By synthesizing current literature, we provide drug development professionals and analytical scientists with a comprehensive understanding of how these reagents enhance volatility, drastically lower detection limits via Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS), and streamline synthetic workflows.

The Chemical Imperative: Mechanistic Pathways

The utility of fluorinated chloroformates—such as 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF) and heptafluorobutyl chloroformate (HFBCF)—is rooted in their exceptional reaction kinetics. When introduced to an aqueous sample containing polar analytes (amines, alcohols, carboxylic acids), the nucleophilic attack on the chloroformate's carbonyl carbon outpaces the competing hydrolysis of the reagent[1].

Causality Behind the Reaction Dynamics

The addition of a mild base catalyst, typically pyridine or 3-picoline, is the critical driver of this mechanism. The base serves a dual purpose: it neutralizes the hydrochloric acid generated during the reaction (driving the equilibrium forward) and acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Furthermore, the incorporation of polyfluoroalkyl groups serves two distinct physical functions:

-

Volatility Enhancement: Shielding polar functional groups eliminates intermolecular hydrogen bonding, drastically increasing the vapor pressure of the analyte for Gas Chromatography (GC)[2].

-

ECNI-MS Sensitivity: The highly electronegative fluorine atoms act as an electron sink. This imparts a massive electron affinity to the derivative, shifting detection limits from the picomole to the femtomole range when analyzed under ECNI-MS conditions ()[3].

Caption: Reaction pathways of fluorinated chloroformates with nucleophilic functional groups.

Critical Applications in Modern Science

Environmental Forensics: Capturing Elusive DBPs

The identification of highly polar ozonation drinking water disinfection by-products (DBPs) has historically been limited by the inability to extract these hydrophilic compounds from water. Highly fluorinated chloroformates, particularly OFPCF and the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), solve this by reacting simultaneously with carboxylic, hydroxylic, and aminic groups. This forms multiply-substituted, non-polar derivatives that partition easily into organic solvents ()[4]. The unique chlorine isotopic pattern of ClOFPCF derivatives also provides a built-in diagnostic tool to determine exactly how many polar hydrogens underwent derivatization[4].

Clinical Biomarker Profiling & Chiralomics

In biomedical analysis, the rapid profiling of biofluids (serum, plasma, amniotic fluid) is paramount for biomarker discovery. Fluoroalkyl chloroformates like HFBCF and trifluoroethyl chloroformate (TFECF) have been successfully deployed to derivatize secondary alicyclic hydroxyl groups in sterols (e.g., cholesterol) and tocopherols within seconds ()[5]. Furthermore, they are extensively used in chiralomics to profile amino acid enantiomers, converting them into hydrophobic derivatives in water-containing media in under 10 minutes[1].

Pharmaceutical Synthesis: Active Esters and Carbamates

Beyond analytical derivatization, reagents like Pentafluorophenyl Chloroformate (PFPC) are heavily utilized in API (Active Pharmaceutical Ingredient) synthesis. PFPC reacts with amines and alcohols to create highly functionalized, activated carbamates and carbonates. Because the pentafluorophenoxy group is an excellent leaving group, these intermediates can be subsequently displaced by other nucleophiles under mild conditions, resulting in cleaner synthetic reactions and higher yields compared to traditional non-fluorinated analogs ()[6].

Quantitative Performance and Reagent Selection

The selection of a specific fluorinated chloroformate depends heavily on the target analyte and the required limit of detection (LOD). The table below synthesizes the quantitative performance of industry-standard reagents based on recent literature[2][4][6][7].

| Reagent Name | Abbreviation | Primary Target Analytes | Key Analytical Advantages | ECNI-MS Detection Limits |

| 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl chloroformate | OFPCF | DBPs, Hydrophilic acids | Exceptional reaction efficiency; linear response over two orders of magnitude. | 10 – 100 fmol |

| 5-Chloro-octafluoropentyl chloroformate | ClOFPCF | Hydroxylamine, Malic acid | Chlorine isotope pattern aids structural elucidation of unknown metabolites. | 0.3 – 1.0 µg/L |

| Heptafluorobutyl chloroformate | HFBCF | Amino acids, Sterols | Direct esterification of carboxyls without the need for alcohol addition. | < 100 fmol |

| 2,3,4,5,6-Pentafluorobenzyl chloroformate | PFBCF | Aminoalcohols, Amines | Ideal for nitrogen-containing compounds; imparts massive electron affinity. | Low fmol range |

| Pentafluorophenyl chloroformate | PFPC | Phenols, API intermediates | High synthetic reactivity; forms stable, activated ester/carbamate intermediates. | N/A (Synthetic) |

Self-Validating Experimental Protocol: In-Situ Aqueous Derivatization

To ensure scientific integrity and reproducibility, the following protocol for the in-situ derivatization of biofluids integrates self-validating quality control mechanisms. The causality of each step is explicitly defined to prevent procedural deviations[1][5].

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

-

Action: Aliquot 100 µL of the aqueous sample (e.g., serum, urine, or environmental water) into a silanized glass reaction vial. Spike with 10 µL of an isotopically labeled internal standard mix (e.g.,

C-labeled amino acids). -

Causality: The internal standard creates a self-validating system, allowing the analyst to correct for any variations in derivatization efficiency or extraction recovery.

Step 2: Catalytic Activation

-

Action: Add 5–10 µL of 3-picoline or pyridine to the aqueous phase.

-

Causality: The base acts as an acid scavenger and a nucleophilic catalyst. Without this, the local drop in pH from the generated HCl would protonate target amines, rendering them non-nucleophilic and halting the reaction.

Step 3: Reagent Introduction

-

Action: Rapidly inject 100 µL of an organic extraction solvent (e.g., isooctane or hexane) containing 5% (v/v) of the selected fluorinated chloroformate (e.g., HFBCF).

Step 4: Biphasic Emulsification

-

Action: Vortex the mixture vigorously for 1 to 3 minutes until a cloudy emulsion forms.

-

Causality: Because the reagent is in the organic phase and the analytes are in the aqueous phase, vigorous vortexing maximizes the interfacial surface area, overcoming mass transfer limitations and ensuring the derivatization outpaces reagent hydrolysis.

Step 5: Liquid-Liquid Microextraction (LLME)

-

Action: Centrifuge the vial at 3000 x g for 5 minutes to break the emulsion.

-

Causality: The highly hydrophobic fluoroalkyl derivatives partition exclusively into the upper organic (isooctane) layer, leaving salts and unreacted polar matrix components in the aqueous phase.

Step 6: Cross-Validated MS Analysis

-

Action: Extract the upper organic layer and inject 1 µL into the GC-MS.

-

Validation Check: Analyze the sample using ECNI-MS for maximum sensitivity. Concurrently, run a parallel injection using Positive Chemical Ionization (PCI)-MS. Because ECNI-MS often yields extensive fragmentation (lacking the molecular ion), PCI-MS acts as a self-validating check to confirm the intact molecular mass of the derivative[2][4].

Caption: Step-by-step workflow for in-situ aqueous derivatization and self-validated GC-MS analysis.

References

-

Vincenti, M., Biazzi, S., Ghiglione, N., Valsania, M. C., & Richardson, S. D. (2005). "Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products." Journal of the American Society for Mass Spectrometry, 16(6), 803-813.[Link]

-

Řimnáčová, L., Hušek, P., & Šimek, P. (2014). "A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry." Journal of Chromatography A, 1339, 154-167.[Link]

-

Vincenti, M., Minero, C., Maurino, V., & Richardson, S. D. (2010). "Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts." Analytical and Bioanalytical Chemistry, 397(1), 43-54.[Link]

-

Simpson, J. T., Torok, D. S., & Markey, S. P. (1995). "Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry." Journal of the American Society for Mass Spectrometry, 6(2), 148-158.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Mechanistic Dichotomy in Drug Development Intermediates

An In-Depth Technical Guide to the Hydrolysis Mechanism of (2-Fluorophenyl)methyl Chloroformate

(2-Fluorophenyl)methyl chloroformate is a vital reagent in modern organic synthesis, particularly within the pharmaceutical industry for the installation of the benzyloxycarbonyl (Cbz or Z) protecting group. The strategic placement of a fluorine atom on the phenyl ring is a common tactic to modulate the electronic properties, metabolic stability, and binding affinity of drug candidates. However, this substitution introduces a fascinating complexity to the reactivity of the chloroformate moiety itself. The hydrolysis of this compound, a fundamental process relevant to its storage, handling, and reaction quenching, is not governed by a single, straightforward mechanism. Instead, it exists on a mechanistic spectrum, finely balanced between two competing pathways: a bimolecular addition-elimination route and a unimolecular ionization route.

This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple description of the reaction. It serves as a deep dive into the underlying physical organic principles governing the hydrolysis of (2-Fluorophenyl)methyl chloroformate. We will dissect the competing mechanistic pathways, explore the profound and often counterintuitive influence of the ortho-fluoro substituent, and detail the experimental methodologies required to probe and validate these mechanisms in a laboratory setting. By understanding the causality behind its reactivity, scientists can better control reaction outcomes, optimize conditions, and troubleshoot challenges in complex synthetic sequences.

Part 1: The Theoretical Framework of Chloroformate Hydrolysis

The hydrolysis of any chloroformate ester, including (2-Fluorophenyl)methyl chloroformate, can be conceptualized as a nucleophilic substitution at an acyl carbon. The central question is whether this substitution occurs in a single, concerted step or via a stepwise process, and whether the bond-making (nucleophile attack) or bond-breaking (chloride departure) is the rate-determining event. Two primary, competing mechanisms are generally considered: the Addition-Elimination (A-E) pathway and the Ionization (Sngcontent-ng-c2977031039="" class="ng-star-inserted">N1-like) pathway.

-

The Addition-Elimination (A-E) Pathway: This bimolecular mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. This forms a transient, high-energy tetrahedral intermediate. The reaction proceeds by the subsequent collapse of this intermediate, expelling the chloride ion to yield the final products. This pathway is highly sensitive to the nucleophilicity of the solvent and is generally favored in solvents with high nucleophilicity and lower ionizing power.[1][2]

-

The Ionization (S

N1-like) Pathway: This unimolecular mechanism is characterized by the initial, rate-determining cleavage of the carbon-chlorine bond to form a planar, resonance-stabilized acylium-like carbocation and a chloride ion.[3][4] This intermediate is then rapidly captured by the water nucleophile. This pathway is highly dependent on the stability of the carbocation intermediate and is favored by electron-donating substituents and solvents with high ionizing power that can stabilize the separated charges.[1][5]

The choice between these two pathways is not arbitrary; it is a delicate balance dictated by the substrate's electronic and steric properties, the solvent's nucleophilicity and ionizing power, and the reaction temperature.

Caption: Competing mechanisms for the hydrolysis of (2-Fluorophenyl)methyl chloroformate.

Part 2: The Dueling Influence of the Ortho-Fluoro Substituent

The fluorine atom at the ortho position is the critical modulator of the hydrolysis mechanism. Its influence is twofold, arising from the interplay of its inductive and resonance effects.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and the benzylic carbon. By destabilizing the formation of a positive charge on the benzylic carbon, this effect strongly disfavors the Ionization (S

N1-like) pathway.[6][7] Concurrently, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thus favoring the Addition-Elimination pathway. -

Resonance Effect (+M / π-donation): Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated to the adjacent π-system of the benzene ring. In the context of a benzylic carbocation, a key resonance structure places the positive charge directly on the ring carbon to which the fluorine is attached. This allows for direct overlap between the fluorine's filled p-orbital and the empty p-orbital of the carbocationic center, a strongly stabilizing interaction.[8][9] This resonance stabilization of the carbocation intermediate would favor the Ionization (S

N1-like) pathway.

The ultimate role of the 2-fluoro group depends on which of these opposing effects dominates in the transition state. This balance is often tipped by the choice of solvent.

Caption: Dual electronic effects of the ortho-fluoro substituent. (Note: Images are placeholders for actual chemical structures).

Part 3: Experimental Design for Mechanistic Elucidation

To dissect the mechanistic landscape of (2-Fluorophenyl)methyl chloroformate hydrolysis, a systematic experimental approach is required. The cornerstone of this investigation is the analysis of reaction kinetics across a range of solvents with varied properties, interpreted through the lens of linear free-energy relationships (LFERs).

Kinetic Analysis

The rate of hydrolysis can be monitored using several techniques. Given that the reaction produces hydrochloric acid, conductometry or pH-stat titration are highly effective methods for continuously tracking the reaction's progress.[10] The reaction is performed under pseudo-first-order conditions (a large excess of water) to simplify the rate law.

Solvent Effects and the Grunwald-Winstein Equation

The most powerful tool for distinguishing between the A-E and Ionization pathways is the extended Grunwald-Winstein (G-W) equation.[11][12][13] This LFER correlates the change in the rate constant (k) of a solvolysis reaction in a given solvent relative to a standard solvent (80% ethanol/20% water, k₀) with the solvent's nucleophilicity (NT) and ionizing power (YCl).

log(k/k₀) = lNT + mYCl

-

l : The sensitivity of the reaction to the solvent's nucleophilicity. A high l value (typically > 0.7) is indicative of a bimolecular mechanism where the nucleophile is directly involved in the rate-determining step (i.e., the A-E pathway).[14]

-

m : The sensitivity of the reaction to the solvent's ionizing power. A high m value (typically > 0.6) suggests a unimolecular mechanism involving charge separation in the transition state (i.e., the Ionization pathway).[14]

By measuring the hydrolysis rate in a series of aqueous binary solvents (e.g., ethanol-water, acetone-water, TFE-water), one can perform a multiple regression analysis to determine the l and m values, thereby quantitatively assessing the mechanism.[15][16]

| Parameter | Interpretation for High Value (>0.6-0.7) | Interpretation for Low Value (<0.4) |

| l | High sensitivity to solvent nucleophilicity; indicative of an Addition-Elimination mechanism. | Low sensitivity to solvent nucleophilicity; suggests nucleophile is not in the rate-determining step. |

| m | High sensitivity to solvent ionizing power; indicative of an Ionization (S | Low sensitivity to charge separation in the transition state. |

| Table 1: Interpretation of Grunwald-Winstein l and m Parameters. |

Experimental Workflow

Caption: Experimental workflow for the mechanistic investigation using kinetic studies.

Part 4: Detailed Experimental Protocol

Objective: To determine the Grunwald-Winstein parameters (l and m) for the hydrolysis of (2-Fluorophenyl)methyl chloroformate at 25.0 °C.

Materials:

-

(2-Fluorophenyl)methyl chloroformate (98%+)

-

Acetonitrile (anhydrous)

-

Ethanol (200 proof)

-

2,2,2-Trifluoroethanol (TFE) (99%+)

-

Acetone (ACS grade)

-

Deionized water

-

Volumetric flasks, pipettes, and syringes

-

Conductivity meter with a probe

-

Thermostatted water bath (± 0.1 °C)

-

Magnetic stirrer and stir bars

Procedure:

-

Solvent Preparation:

-

Prepare a series of at least 8-10 aqueous binary solvents by volume. For example: 90% EtOH, 80% EtOH, 70% EtOH, 50% Acetone, 40% Acetone, 97% TFE, 90% TFE, 70% TFE.

-

Causality Note: The wide range of solvent compositions is crucial to de-convolute the effects of nucleophilicity and ionizing power. TFE-water mixtures are particularly important as they have high ionizing power but low nucleophilicity, providing critical data points for determining the m value.[1][17]

-

-

Stock Solution Preparation:

-

Prepare a stock solution of (2-Fluorophenyl)methyl chloroformate of approximately 0.1 M in anhydrous acetonitrile.

-

Causality Note: Acetonitrile is used as it is a polar aprotic solvent that is miscible with the reaction media but is relatively non-nucleophilic, ensuring the substrate remains stable in the stock solution.

-

-

Kinetic Run:

-

Place 50.0 mL of a chosen solvent mixture into a reaction vessel equipped with a conductivity probe and a magnetic stir bar.

-

Allow the solvent to equilibrate to 25.0 ± 0.1 °C in the thermostatted bath.

-

Once thermal equilibrium is reached, begin recording the background conductivity of the solvent.

-

Inject a 50 µL aliquot of the chloroformate stock solution into the vigorously stirring solvent. This initiates the reaction (t=0).

-

Record the conductivity as a function of time for at least 2-3 half-lives. Data points should be collected every few seconds initially, with the interval increasing as the reaction slows.

-

The final conductivity (C

∞) should be recorded after approximately 10 half-lives or by adding a small amount of concentrated HCl to simulate complete reaction.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k) for each solvent is determined by fitting the conductivity-time data to the first-order rate equation: ln(C

∞- Ct) = -kt + ln(C∞- C₀) where Ctis the conductivity at time t, and C₀is the initial conductivity. A plot of ln(C∞- Ct) versus t will yield a straight line with a slope of -k. -

Compile the calculated k values for all solvents.

-

-

Grunwald-Winstein Analysis:

-

Using literature values for N

Tand YClfor each solvent mixture, perform a multiple linear regression analysis of your kinetic data using the equation: log(k/k₀) = lNT+ mYCl. -

The output of the regression will provide the l and m values and their standard errors, allowing for a quantitative assignment of the mechanism in the studied solvents.

-

Conclusion

The hydrolysis of (2-Fluorophenyl)methyl chloroformate is a prime example of a reaction governed by a mechanistic continuum rather than a single, immutable pathway. Its reactivity is a product of the delicate interplay between the Addition-Elimination and Ionization mechanisms. The ortho-fluoro substituent acts as a key modulator, simultaneously favoring the former through its inductive pull while stabilizing the critical intermediate of the latter via resonance donation.

For the practicing scientist, the key insight is that the reaction's outcome is not pre-determined but can be directed by the rational choice of solvent. In highly nucleophilic media like aqueous ethanol or acetone, a bimolecular Addition-Elimination pathway is expected to dominate. Conversely, in highly ionizing, non-nucleophilic solvents such as aqueous fluoroalcohols, the mechanism will shift decisively towards a unimolecular Ionization pathway. This understanding, validated through systematic kinetic analysis using the Grunwald-Winstein equation, empowers researchers to control and predict the behavior of this important synthetic building block.

References

-

Li, Y., & Wu, Y. D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 5034-5048. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International journal of molecular sciences, 14(4), 7576–7595. [Link]

-

Butler, A. R., & Gold, V. (1961). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society (Resumed), 4362-4366. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2015). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. Washington, DC: The National Academies Press. [Link]

-

Queen, A., & McKay, A. F. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1407. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International journal of molecular sciences, 21(12), 4387. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International Journal of Molecular Sciences, 21(12), 4387. [Link]

-

Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron, 100, 132338. [Link]

-

D'Souza, M. J., Knapp, J. A., Fernandez-Bueno, G. A., & Kevill, D. N. (2012). Use of LFERs to elucidate the mechanisms of reaction of a γ-methyl-β-alkynyl and an ortho-substituted aryl chloroformate ester. International journal of molecular sciences, 13(1), 665–682. [Link]

-

Leis, J. R., Peña, M. E., & Ríos, A. (1995). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education, 72(6), 554. [Link]

-

Butler, A. R. (1975). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 853-857. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2014). Specific rates of solvolysis (k) of isobutyl chloroformate... ResearchGate. Retrieved from [Link]

-

Laali, K. K., & Borosky, G. L. (2013). α-Sulfur or α-fluorine—Which is more stabilizing for a carbocation? A computational study of electrophilic addition to HFCCH. Journal of Fluorine Chemistry, 151, 26-31. [Link]

-

Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Semantic Scholar. Retrieved from [Link]

-

Okuyama, T., & Zhu, C. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1639–1647. [Link]

-

Gordon, I. M., & Maskill, H. (1991). Rate and product analytical study of the solvolysis of 3-chlorobenzyl arenesulfonates in aqueous 2,2,2-trifluoroethanol. Journal of the Chemical Society, Perkin Transactions 2, (11), 1951-1953. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Molecules, 18(4), 7576-7595. [Link]

-

Asensio, J. (2024). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

-

Andreadou, I., et al. (2015). “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. The Journal of Organic Chemistry, 80(21), 10644-10656. [Link]

-

user13175, et al. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved from [Link]

-

Asensio, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Filo. (2023). hydrolysis (of benzyl chloride). Retrieved from [Link]

-

Kim, H., & Yoon, T. P. (2023). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters, 25(48), 8682–8686. [Link]

-

University of Massachusetts Dartmouth. (n.d.). HYDROLYSIS. Retrieved from [Link]

-

D'Souza, M. J., & Kevill, D. N. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Recent research developments in organic chemistry, 13, 1-38. [Link]

-

Burdon, J., & Parsons, I. W. (2012). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Tetrahedron, 36(11), 1423-1432. [Link]

-

Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

-

D'Souza, M. J., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. ResearchGate. Retrieved from [Link]

-

Esterhuizen, M., et al. (2007). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. ResearchGate. Retrieved from [Link]

- Barron, L. (2021). A study to assess the viability of novel in-situ techniques for determining chloroform in drinking water in developing countries. The Plymouth Student Scientist, 14(2), 263-294.

-

D'Souza, M. J., & Kevill, D. N. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters. International journal of molecular sciences, 14(4), 7576-95. [Link]

-

D'Souza, M. J., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Journal of the Brazilian Chemical Society, 22(6), 1106-1111. [Link]

-

Muñoz, M., et al. (2002). Micellar medium effects on the hydrolysis of phenyl chloroformate in ionic, zwitterionic, nonionic, and mixed micellar solutions. International Journal of Chemical Kinetics, 34(8), 445-451. [Link]

-

Hunkeler, D., et al. (2005). The use of alkaline hydrolysis as a novel strategy for chloroform remediation: the feasibility of using construction wastes and evaluation of carbon isotopic fractionation. Journal of contaminant hydrology, 77(3), 157-76. [Link]

-

Li, Y., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(5), 1831-1839. [Link]

-

Al-Hamdany, R., & Al-Rawi, A. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]

-

Ondokuz, E. (2018). HYDROLYSIS REACTIONS. SlidePlayer. Retrieved from [Link]

-

Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. Retrieved from [Link]

-

Smith, A. M., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(2), 488. [Link]

-

Shchegol'kov, E. V., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1789–1796. [Link]

-

Gelman, F., & Halicz, L. (2008). Evaluation of Functional Groups Responsible for Chloroform Formation during Water Chlorination Using Compound Specific Isotope Analysis. Environmental Science & Technology, 42(16), 6061-6066. [Link]

Sources

- 1. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Use of (2-Fluorophenyl)methyl Chloroformate for Amine Protection in Peptide Synthesis

Introduction: A Modern Derivative of a Classic Protecting Group

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and prevent unwanted side reactions.[1] The choice of an Nα-amino protecting group dictates the overall synthetic strategy, influencing factors like orthogonality, reaction conditions, and scalability.[] While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups dominate modern solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a cornerstone of solution-phase synthesis and strategies requiring its unique cleavage conditions.[1][3]

This application note details the use of (2-Fluorophenyl)methyl chloroformate , a halogenated analogue of benzyl chloroformate. This reagent introduces the (2-Fluorophenyl)methoxycarbonyl protecting group, for which we will use the abbreviation 2-F-Cbz . The presence of the fluorine atom on the phenyl ring enhances the electrophilicity of the chloroformate, potentially leading to more efficient protection reactions compared to its non-fluorinated counterpart.[4] Furthermore, the 2-F-Cbz group retains the key characteristics of the Cbz group, primarily its stability to both acidic and basic conditions and its lability to catalytic hydrogenolysis. This allows for an orthogonal protection scheme, making it a valuable tool for the synthesis of complex peptides and organic molecules.[3]

This guide provides a comprehensive overview of the 2-F-Cbz group, its mechanism of installation, detailed protocols for protection and deprotection, and a discussion of its strategic implementation in synthetic workflows.

Physicochemical Properties and Reactivity

(2-Fluorophenyl)methyl chloroformate is a reactive acylating agent belonging to the chloroformate class of compounds.[5] Like other chloroformates, it is characterized by a highly electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles, including amines, alcohols, and carboxylic acids.[4]

Key Characteristics:

-

Enhanced Reactivity: The electron-withdrawing effect of the ortho-fluorine atom on the benzyl ring increases the partial positive charge on the carbonyl carbon, making the molecule more reactive towards nucleophiles than standard benzyl chloroformate.[4]

-

Moisture Sensitivity: As an acid chloride derivative, (2-Fluorophenyl)methyl chloroformate is sensitive to moisture. It hydrolyzes in the presence of water to release (2-fluorophenyl)methanol, hydrochloric acid, and carbon dioxide.[6] This necessitates careful handling and storage under anhydrous conditions.

-

Solubility: It is soluble in a range of aprotic organic solvents such as tetrahydrofuran (THF), dioxane, and dichloromethane (DCM).

Mechanism of Amine Protection

The reaction of (2-Fluorophenyl)methyl chloroformate with the α-amino group of an amino acid proceeds via a nucleophilic acyl substitution mechanism. This reaction is typically performed under Schotten-Baumann conditions , which involve a two-phase system of an organic solvent and an aqueous base.[7][8] The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the protected product.[9]

The key steps are:

-

Deprotonation: The amino acid is dissolved in an aqueous basic solution (e.g., NaHCO₃, Na₂CO₃), which deprotonates the carboxylic acid and ensures the α-amino group is a free nucleophile.

-

Nucleophilic Attack: The lone pair of the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the chloroformate.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable carbamate linkage. The generated HCl is immediately neutralized by the base in the aqueous phase.

Caption: Nucleophilic attack of the amine on the chloroformate.

Experimental Protocols

Protocol 1: Nα-Protection of an Amino Acid with (2-Fluorophenyl)methyl Chloroformate

This protocol describes a general procedure for the N-protection of a free amino acid in a solution phase using Schotten-Baumann conditions.[10][11]

Materials:

-

Amino Acid (e.g., L-Alanine) (1.0 eq)

-

(2-Fluorophenyl)methyl chloroformate (1.05 - 1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) in an aqueous solution of NaHCO₃ (2.5 eq in ~10 mL of water per 10 mmol of amino acid). Stir the mixture in an ice bath until the amino acid is fully dissolved and the solution is cooled to 0-5 °C.

-

Reagent Addition: In a separate container, dissolve (2-Fluorophenyl)methyl chloroformate (1.05 eq) in an equal volume of an organic solvent (e.g., 1,4-Dioxane). Add this solution dropwise to the vigorously stirred, cold amino acid solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase with diethyl ether (2x) to remove any unreacted chloroformate and the (2-fluorophenyl)methanol byproduct. Discard the organic layers.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. The N-protected amino acid will typically precipitate as a white solid or an oil.

-

Extraction: Extract the product from the acidified aqueous phase with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-F-Cbz-protected amino acid.

-

Purification: The product can be further purified by recrystallization if it is a solid.

Causality Insight: Maintaining a basic pH (8-10) is crucial. If the solution becomes acidic before the reaction is complete, the chloroformate can react with the carboxylate group of the amino acid, forming a mixed anhydride. This intermediate can then react with another molecule of the amino acid, leading to the formation of dipeptide impurities which can be difficult to remove.[7]

Protocol 2: Deprotection of the 2-F-Cbz Group via Catalytic Hydrogenolysis

This protocol describes the standard method for cleaving the 2-F-Cbz group, which is analogous to the deprotection of the Cbz group.[10][12]

Materials:

-

2-F-Cbz-protected peptide or amino acid (1.0 eq)

-

Palladium on Carbon (10% Pd/C, 5-10 mol % Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Equipment:

-

Reaction flask (e.g., round-bottom or Parr bottle)

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus or balloon setup

-

Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Setup: In a suitable reaction flask, dissolve the 2-F-Cbz-protected compound in methanol or ethanol.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon or higher pressure in a dedicated vessel) at room temperature. Monitor the reaction by TLC until the starting material is completely consumed. The reaction is usually complete within a few hours.

-

Filtration: Upon completion, carefully vent the H₂ gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH). Ensure the catalyst on the Celite pad remains wet until it is disposed of safely.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, 2-fluorotoluene and CO₂, are volatile and are removed during this step.

Expertise Note: While hydrogenolysis is highly effective, it is not compatible with other reducible functional groups, such as alkynes, alkenes, or certain sulfur-containing residues (e.g., methionine can poison the catalyst). In such cases, alternative deprotection using strong acids like HBr in acetic acid may be considered, although this method is much harsher.[13]

Strategic Application in Peptide Synthesis

The 2-F-Cbz group is a valuable tool due to its orthogonality with other common protecting groups.[]

-

Orthogonal to Fmoc: The 2-F-Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group.

-

Orthogonal to Boc/tBu: The 2-F-Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove Boc and tert-butyl-based side-chain protecting groups.

This orthogonality allows for flexible synthetic strategies, such as the protection of lysine side-chains with 2-F-Cbz in an Fmoc-based solid-phase synthesis, allowing for selective deprotection and modification of the lysine residue on-resin.

Caption: Workflow for using 2-F-Cbz in peptide synthesis.

Data Summary

| Parameter | Description |

| Reagent | (2-Fluorophenyl)methyl chloroformate |

| Protecting Group | (2-Fluorophenyl)methoxycarbonyl (2-F-Cbz) |

| Protection Conditions | Schotten-Baumann: Aqueous base (NaHCO₃/Na₂CO₃), organic co-solvent (Dioxane/THF), 0 °C to RT.[7][11] |